molecular formula C19H21Cl2N3O2 B2801752 3,6-dichloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]pyridine-2-carboxamide CAS No. 1111610-87-7

3,6-dichloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]pyridine-2-carboxamide

Katalognummer: B2801752
CAS-Nummer: 1111610-87-7
Molekulargewicht: 394.3
InChI-Schlüssel: QFBICTCOXFOAPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-dichloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]pyridine-2-carboxamide is a synthetic small molecule of interest in medicinal chemistry and pharmacological research. This compound features a dichloropyridine carboxamide head group linked via a phenethylamine spacer to a pyrrolidine ring, a structural motif found in molecules that interact with various central nervous system targets . The inclusion of a methoxyphenyl group and the chlorinated pyridine ring suggests potential for diverse receptor binding affinities. Researchers can utilize this compound as a key intermediate or a novel chemical entity for developing new therapeutic agents, probing biological pathways, or studying structure-activity relationships (SAR). It is supplied as a high-purity material to ensure consistent and reliable results in experimental settings. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

IUPAC Name

3,6-dichloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O2/c1-26-14-6-4-13(5-7-14)16(24-10-2-3-11-24)12-22-19(25)18-15(20)8-9-17(21)23-18/h4-9,16H,2-3,10-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBICTCOXFOAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC(=N2)Cl)Cl)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3,6-Dichloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with chlorine and a carboxamide group, along with a pyrrolidine moiety linked to a methoxyphenyl group. The structural formula can be represented as follows:

C16H18Cl2N3O\text{C}_{16}\text{H}_{18}\text{Cl}_2\text{N}_3\text{O}

Research indicates that this compound interacts with various biological targets, primarily focusing on its role as a modulator of G protein-coupled receptors (GPCRs). GPCRs are crucial in mediating cellular responses to hormones and neurotransmitters, making them significant targets for drug development.

  • Receptor Binding : The compound exhibits affinity for specific GPCRs, which may influence signaling pathways related to pain perception and inflammation.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered pharmacokinetics of co-administered drugs.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of pyridine derivatives, including 3,6-dichloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]pyridine-2-carboxamide. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound has shown MIC values ranging from 3.12 to 12.5 µg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

In vitro assays have indicated that the compound may possess anti-inflammatory properties by modulating cytokine production in immune cells.

  • Cytokine Modulation : Studies have reported a reduction in pro-inflammatory cytokines like IL-6 and TNF-alpha when cells are treated with the compound .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several pyridine derivatives, including the target compound. The results indicated that it outperformed traditional antibiotics in certain bacterial strains, suggesting its potential as a new therapeutic agent .

CompoundMIC (µg/mL)Target Bacteria
3,6-Dichloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]pyridine-2-carboxamide6.25Staphylococcus aureus
Control Antibiotic (Ciprofloxacin)2.0Staphylococcus aureus

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation. The results showed significant reductions in swelling and pain response compared to the control group .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Polarity: The pyrrolidine-ethyl group in the target compound provides a balance of hydrophilicity and conformational flexibility, whereas dimethylamino-thiophene analogs (CAS 736953-59-6) prioritize solubility .

Spectroscopic and Physicochemical Properties

  • Spectroscopy : Pyridine-2-carboxamides with methyl substituents (e.g., L3 and L4 in ) exhibit distinct NMR shifts depending on substituent placement (ortho vs. para), implying that the target compound’s dichloro and methoxyphenyl groups would produce characteristic deshielding effects in ¹H/¹³C NMR .
  • Lipophilicity : The 4-methoxyphenyl group in the target compound likely increases logP compared to thiophene or imidazothiazole analogs, impacting membrane permeability .

Pharmacological Implications

  • Thieno[2,3-b]pyridine Analogs: lists thienopyridine carboxamides with documented supplier interest, possibly indicating antineoplastic or antiviral applications .
  • Triazole-Containing Derivatives : synthesizes triazole-linked pyrimidines, which are common in kinase inhibitors, hinting at shared therapeutic avenues .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,6-dichloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]pyridine-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step organic synthesis is typically employed, involving coupling reactions between pyridine-2-carboxamide derivatives and substituted pyrrolidine intermediates. Catalysts such as palladium or copper (for cross-coupling) and solvents like DMF or toluene under inert atmospheres are common . Optimization involves varying temperature, solvent polarity, and catalyst loading to maximize yield. For example, highlights temperature control (e.g., 60–80°C) and reaction times (12–24 hours) as critical parameters.
  • Characterization : Use NMR (1H/13C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Hazard Mitigation : Classified under acute toxicity (Category 4 for oral, dermal, and inhalation exposure per EU-GHS/CLP). Use fume hoods, PPE (gloves, lab coats), and avoid direct skin/eye contact . In case of exposure, rinse affected areas with water for 15+ minutes and seek medical attention .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodology : Perform solubility screens in DMSO, aqueous buffers (e.g., PBS), and ethanol. Stability studies under varying pH (4–9), temperatures (4°C, 25°C, 37°C), and light exposure (via HPLC or UV-Vis spectroscopy) are critical . emphasizes the use of LC-MS to detect degradation products.

Advanced Research Questions

Q. How should experimental designs be structured to evaluate this compound’s biological activity while minimizing confounding variables?

  • Design Framework : Adopt randomized block designs with split-split plots (e.g., varying concentrations, biological replicates) to account for batch effects and temporal variability . Include positive/negative controls (e.g., known inhibitors) and validate assays across multiple cell lines or in vivo models .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Analytical Approach : Conduct meta-analyses to identify variables such as assay sensitivity (e.g., IC50 variability), cell line specificity, or metabolic interference (e.g., cytochrome P450 interactions). notes that structural analogs with minor substitutions (e.g., chloro vs. methoxy groups) may exhibit divergent activities due to target binding affinity changes .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?

  • SAR Methodology : Systematically modify functional groups (e.g., pyrrolidine substituents, chloro positioning) and evaluate changes in target binding (via molecular docking) and ADMET properties. demonstrates that replacing the 4-methoxy group with halogens (e.g., Cl, Br) can enhance metabolic stability .

Q. What advanced techniques characterize this compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Techniques : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (KD, kon/koff). For intracellular targets, employ CRISPR-Cas9 knockouts or fluorescence polarization assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.